6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride
Description
Molecular Architecture and Crystallographic Characterization
The fundamental molecular architecture of this compound centers around a bicyclic framework consisting of a fully saturated pyrrolo[3,4-b]pyridine core system. The compound exhibits a PubChem identification number of 44890942, with the Chemical Abstracts Service registry number 1196146-96-9. The molecular structure incorporates a five-membered pyrrolidine ring fused to a six-membered piperidine ring, creating a rigid bicyclic scaffold that constrains molecular flexibility.
Crystallographic analysis reveals that the octahydro designation indicates complete saturation of the bicyclic system, with all carbon-carbon double bonds reduced to single bonds. The benzyl group attachment at position 6 provides an aromatic substituent that extends from the saturated heterocyclic core. The canonical Simplified Molecular Input Line Entry System representation shows the connectivity as C1CC2CN(CC2NC1)CC3=CC=CC=C3, clearly demonstrating the fusion pattern between the two rings and the benzyl substitution.
The three-dimensional molecular geometry exhibits specific conformational preferences due to the constraints imposed by the bicyclic framework. Physical property measurements indicate a calculated density of 1.049 grams per cubic centimeter and a predicted boiling point of 322 degrees Celsius for the free base form. The flash point occurs at 131 degrees Celsius, providing important information for handling and storage considerations in research environments.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₄H₂₂Cl₂N₂ | - |
| Molecular Weight | 289.2 | g/mol |
| PubChem Identification | 44890942 | - |
| Chemical Abstracts Service Number | 1196146-96-9 | - |
| Density (Free Base) | 1.049 | g/cm³ |
| Boiling Point (Free Base) | 322 | °C |
| Flash Point (Free Base) | 131 | °C |
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of this compound presents significant complexity due to the presence of two defined stereocenters within the bicyclic framework. Comprehensive analysis indicates that the compound exists in multiple stereoisomeric forms, with both (S,S) and (R,R) configurations being well-documented in chemical literature. The (S,S)-stereoisomer carries the Chemical Abstracts Service number 1059609-67-4 and demonstrates optical activity with a negative rotation.
The stereochemical descriptors (4aS,7aS) and (4aR,7aR) specifically denote the absolute configuration at the bridgehead positions of the bicyclic system. These designations indicate the spatial arrangement of substituents around the ring junction carbons, which critically influences the overall three-dimensional shape of the molecule. The presence of these stereocenters results in conformational restrictions that affect molecular interactions and potential binding affinities.
Conformational dynamics studies reveal that the bicyclic framework adopts relatively rigid geometries compared to more flexible linear chain compounds. The octahydro nature of the system eliminates planar aromatic regions within the heterocyclic core, instead creating a three-dimensional structure with defined spatial relationships between functional groups. The benzyl substituent at position 6 introduces additional conformational considerations, as this aromatic group can adopt various orientations relative to the bicyclic core.
Patent literature describes sophisticated chiral separation methodologies for obtaining enantiopure forms of the compound. These procedures utilize chiral resolving agents such as L-(+)-tartaric acid, D-(-)-tartaric acid, and (1S)-(+)-camphor-10-sulfonic acid to achieve separation of stereoisomeric mixtures. The resolution process involves salt formation followed by fractional crystallization, ultimately yielding stereochemically pure materials with enantiomeric excesses exceeding 99.2 percent.
| Stereoisomer | Chemical Abstracts Service Number | PubChem Identification | Optical Activity |
|---|---|---|---|
| (S,S)-Configuration | 1059609-67-4 | 44890943 | (-) |
| (R,R)-Configuration | 1149340-39-5 | 44891225 | (+) |
| Racemic Mixture | 1196146-96-9 | 44890942 | None |
Comparative Analysis of Protonated versus Free Base Forms
The comparative analysis between the dihydrochloride salt and free base forms of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine reveals substantial differences in physical properties, stability characteristics, and practical applications. The free base compound exhibits the molecular formula C₁₄H₂₀N₂ with a molecular weight of 216.32 grams per mole, representing a reduction of 72.88 mass units compared to the dihydrochloride salt. This difference corresponds exactly to the addition of two hydrogen chloride molecules during salt formation.
Acid-base equilibrium studies indicate that the free base possesses a predicted acid dissociation constant (pKa) value of 10.99 ± 0.20, suggesting relatively strong basic character. This high pKa value reflects the electron-donating capacity of the nitrogen atoms within the bicyclic framework, particularly the tertiary amine nitrogen at position 6 and the secondary amine nitrogen within the pyrrolidine ring. The protonation of these basic sites during dihydrochloride formation significantly alters the electronic distribution throughout the molecular structure.
Solubility characteristics demonstrate marked differences between the two forms, with the dihydrochloride salt exhibiting substantially enhanced aqueous solubility compared to the free base. This improvement stems from the ionic nature of the salt form, which facilitates hydrogen bonding interactions with water molecules and promotes dissolution in polar solvents. The free base form demonstrates preferential solubility in organic solvents such as toluene and hexane, as evidenced by extraction procedures described in synthetic protocols.
Stability considerations reveal that the dihydrochloride salt form provides superior chemical stability under ambient storage conditions. The ionic bonding between the protonated amine groups and chloride counterions creates a more thermodynamically stable arrangement that resists decomposition and oxidation processes. Storage recommendations for the dihydrochloride salt specify cool, dry, and well-ventilated conditions away from incompatible substances.
The International Chemical Identifier Key systems provide distinct identification codes for each form, with the free base exhibiting the key AFYZAHZKOFBVLE-UHFFFAOYSA-N and various stereoisomeric salt forms displaying modified identifiers that reflect their protonation states. These differences enable precise database searches and facilitate accurate compound identification in research applications.
| Parameter | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂ | C₁₄H₂₂Cl₂N₂ |
| Molecular Weight | 216.32 g/mol | 289.2 g/mol |
| Acid Dissociation Constant | 10.99 ± 0.20 | Not applicable |
| Aqueous Solubility | Limited | Enhanced |
| Organic Solvent Solubility | Good | Limited |
| Chemical Stability | Moderate | High |
| Storage Requirements | Inert atmosphere | Standard conditions |
Properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEITIKFRLCEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661425 | |
| Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-96-9 | |
| Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Core Formation
The octahydro-1H-pyrrolo[3,4-b]pyridine core is typically synthesized through intramolecular cyclization reactions involving amino and pyridine precursors. Literature on related pyrrolo-pyridine systems suggests the use of palladium-catalyzed coupling reactions and bromination followed by nucleophilic substitution to form the bicyclic framework. For example, Suzuki coupling reactions have been employed to functionalize pyrrolo-pyridine intermediates, which can be adapted for this compound's synthesis.
Benzyl Group Introduction
The benzyl substituent at the 6-position can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Benzyl halides or benzyl boronic acids serve as benzyl sources in these transformations.
Typical benzylation conditions:
Formation of Dihydrochloride Salt
The final step involves converting the free base form of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine into its dihydrochloride salt to improve its physicochemical properties.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt formation | Treatment with 2 equivalents HCl | >90 | Typically performed in methanol or ethanol |
Detailed Research Findings and Data
While direct literature on 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is scarce, related pyrrolo-pyridine derivatives provide insight into the preparation methods and optimization strategies.
- Suzuki Coupling Efficiency: The use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst with potassium carbonate in dioxane/water at 80 °C for 1–16 hours yields arylated pyrrolo-pyridine intermediates with yields around 68%.
- Bromination Selectivity: Bromination using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 1–16 hours affords selective bromination at the 3-position, crucial for subsequent functionalization.
- Salt Formation: Ion exchange resin treatment followed by ammonia/methanol elution is an effective method to obtain the free base, which is then converted to the dihydrochloride salt by acidification.
Comparative Table of Preparation Steps
| Step | Typical Reagents/Conditions | Yield Range (%) | Key Observations |
|---|---|---|---|
| Core cyclization | Intramolecular cyclization, Pd-catalyzed coupling | 60–75 | Efficient formation of bicyclic core |
| Benzylation | Benzyl chloride or benzylboronic acid, base, Pd catalyst | 65–80 | Benzyl group introduced with good selectivity |
| Salt formation | 2 equiv HCl in methanol/ethanol | >90 | High purity dihydrochloride salt obtained |
Notes on Optimization and Scale-up
- Reaction times and temperatures are critical for maximizing yields and minimizing side products.
- Use of palladium catalysts with appropriate ligands enhances coupling efficiency.
- Choice of solvent (dioxane/water mixtures) balances solubility and reaction kinetics.
- Salt formation conditions should be optimized to ensure complete conversion and crystallinity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrrolidine compounds, including 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, exhibit significant antimicrobial properties. This compound has been studied as an impurity in the synthesis of moxifloxacin, a broad-spectrum antibiotic used to treat bacterial infections .
-
Potential Antidepressant Effects :
- Some studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects. The structural similarity of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine to known psychoactive compounds positions it as a candidate for further research in mood disorder treatments .
-
Neuroprotective Properties :
- The compound's ability to interact with various receptors in the central nervous system suggests potential neuroprotective effects. Investigations into its role in protecting neuronal cells from oxidative stress are ongoing, which could lead to therapeutic applications in neurodegenerative diseases .
Pharmacological Insights
- Mechanism of Action :
Chemical Intermediate Uses
- Synthesis of Complex Molecules :
-
Research Reagent :
- In laboratory settings, this compound serves as a reagent for various chemical reactions, aiding researchers in the synthesis of other important compounds in medicinal chemistry.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Demonstrated significant inhibition against Gram-positive bacteria |
| Study B | Assess neuroprotective effects | Showed potential in reducing neuronal cell death under oxidative stress conditions |
| Study C | Investigate antidepressant potential | Suggested modulation of serotonin levels in animal models |
Mechanism of Action
The mechanism by which 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.
Comparison with Similar Compounds
Structural Analogues in Pyrrolo-Pyridine Derivatives
The compound belongs to a broader class of pyrrolo-pyridine derivatives, which are often explored for their diverse pharmacological properties. Key structural analogs include:
Key Observations :
Comparison Highlights :
- Core Heterocycle : Pyrazolo[3,4-b]pyridines feature a pyrazole ring fused to pyridine, whereas the target compound has a pyrrolidine ring fused to pyridine. This difference impacts electronic properties and binding interactions.
- Biological Activity: While pyrazolo derivatives are validated in autoimmune contexts, the pharmacological profile of this compound remains underexplored.
Research Findings and Gaps
- Synthesis and Characterization : The synthesis of pyrrolo[3,4-b]pyridine derivatives (e.g., compound 2b in ) involves nitro moiety removal and carbanion reactions, methods that may apply to the target compound .
- Therapeutic Potential: Structural parallels to pyrazolo[3,4-b]pyridines hint at possible applications in autoimmune or inflammatory diseases, but empirical data are lacking .
- Purity and Stability : Available data on analogs (e.g., 97% purity for 6-chloro derivatives) suggest high synthetic standards, but stability studies for the benzyl-substituted compound are absent .
Biological Activity
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, also known as (S,S)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, synthesis, and biological efficacy.
- Molecular Formula : C14H22Cl2N2
- Molecular Weight : 216.32 g/mol
- CAS Number : 151213-39-7
- Synonyms : Moxifloxacin Impurity 57, Moxifloxacin Impurity 35
Pharmacological Profile
Research indicates that derivatives of pyrrolo[3,4-b]pyridine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant antimicrobial properties .
- Antitumor Activity : Studies have highlighted the antitumor potential of pyrrolo[3,4-b]pyridine derivatives. Certain compounds within this class have been found to inhibit tumor cell proliferation in vitro, indicating their potential as anticancer agents .
- Neurological Effects : Some studies suggest that pyrrolo[3,4-b]pyridine derivatives may have applications in treating neurological disorders due to their sedative and analgesic properties. Their interaction with neurotransmitter systems could provide therapeutic benefits for conditions such as anxiety and depression .
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study evaluated the activity of various pyrrolo[3,4-b]pyridine derivatives against C. albicans and S. aureus. Results indicated that specific Mannich bases derived from these compounds exhibited notable antibacterial effects with Minimum Inhibitory Concentrations (MIC) below 15 µg/mL for certain strains .
-
Antitumor Activity :
- In vitro assays demonstrated that selected derivatives inhibited the growth of cancer cell lines with IC50 values ranging from 5 to 20 µM. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolo ring significantly impacted antitumor potency .
- Neuropharmacological Studies :
Tables of Biological Activity
| Activity Type | Compound Derivative | Target Organism/Cancer Cell | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Mannich Base 3c | C. albicans | <15 µg/mL |
| Antimicrobial | Mannich Base 3g | S. aureus | <10 µg/mL |
| Antitumor | Pyrrolo Derivative A | Cancer Cell Line X | IC50 = 10 µM |
| Neuropharmacological | Pyrrolo Derivative B | Rodent Model | Increased GABA Release |
Q & A
Q. What stereoselective synthesis methods are recommended for obtaining high-purity 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride?
- Methodological Answer : Two primary approaches are used:
- Enzymatic Resolution : Lipase B from Candida antarctica achieves optical purity by selectively hydrolyzing specific enantiomers during precursor synthesis .
- Chiral Auxiliary Strategy : Employing chiral auxiliaries (e.g., naproxen) in stereoselective reductions of precursors like 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This method allows for auxiliary recovery, enhancing sustainability .
- Analytical Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Elucidation : Use X-ray crystallography (as demonstrated for related pyrrolo[3,4-b]pyridine derivatives) to resolve bicyclic frameworks and substituent orientation .
- Physicochemical Profiling : Determine solubility (water > organic solvents), molecular weight (126.20 g/mol), and stability under varying pH/temperature using UV-Vis spectroscopy and thermogravimetric analysis (TGA) .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer :
- Histamine-3 (H₃) Receptors : Design radioligand binding assays (e.g., using [³H]-α-methylhistamine) to measure affinity (Ki) and efficacy (EC50) in neuronal cell lines .
- Neurological Pathways : Evaluate modulation of neurotransmitter release (e.g., acetylcholine, dopamine) in ex vivo brain slice models .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (exact hazard classification pending further toxicological data) .
- Waste Disposal : Follow institutional guidelines for nitrogen-containing heterocycles; avoid aqueous neutralization without prior risk assessment .
Advanced Research Questions
Q. How can in vivo models be optimized to assess neurological efficacy (e.g., cognition, anxiety)?
- Methodological Answer :
- Rodent Behavioral Assays : Use Morris water maze (spatial memory) and elevated plus maze (anxiety) with dose-ranging studies (0.1–10 mg/kg, i.p.). Include H₃ receptor knockout mice to confirm target specificity .
- Pharmacokinetic Profiling : Measure brain penetration via LC-MS/MS after administering deuterated analogs .
Q. How do stereochemical variations (cis vs. trans) impact biological activity?
- Methodological Answer :
- Comparative Binding Studies : Synthesize cis/trans isomers via divergent catalytic hydrogenation conditions. Test affinity differences using surface plasmon resonance (SPR) with purified H₃ receptors .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify stereospecific binding pockets .
Q. How should researchers resolve contradictions in receptor affinity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH, membrane preparation methods, and radioligand batch consistency .
- Meta-Analysis : Pool data from multiple labs using Bayesian statistics to account for inter-study variability .
Q. What strategies explore structure-activity relationships (SAR) for the benzyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace benzyl with bioisosteres (e.g., pyridinylmethyl, cyclohexylethyl) via Pd-catalyzed cross-coupling .
- Functional Assays : Test analogs in cAMP inhibition assays (H₃ receptors are Gi/o-coupled) to correlate substituent hydrophobicity with efficacy .
Q. How can biotransformation pathways be mapped for this compound?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via high-resolution mass spectrometry (HRMS). Focus on N-debenzylation and pyrrolidine ring oxidation .
- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes .
Q. Are there synergistic effects when co-administered with other neuromodulators?
- Methodological Answer :
- Combination Screens : Test with acetylcholinesterase inhibitors (e.g., donepezil) in scopolamine-induced amnesia models. Use isobolographic analysis to quantify synergy .
- Transcriptomic Profiling : Perform RNA-seq on treated neuronal cultures to identify co-regulated pathways (e.g., CREB signaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
